molecular formula C10H8N6OS B5997630 2-[7-OXO-6,7-DIHYDROPYRROLO[2,3-G]INDAZOL-8(1H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE

2-[7-OXO-6,7-DIHYDROPYRROLO[2,3-G]INDAZOL-8(1H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B5997630
M. Wt: 260.28 g/mol
InChI Key: MIZBQSVYORRKJO-UHFFFAOYSA-N
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Description

2-[7-OXO-6,7-DIHYDROPYRROLO[2,3-G]INDAZOL-8(1H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is a complex heterocyclic compound. It belongs to the class of pyrroloindazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

(7-hydroxy-1,2-dihydropyrrolo[2,3-g]indazol-8-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6OS/c11-10(18)16-15-8-6-5(13-9(8)17)2-1-4-3-12-14-7(4)6/h1-3,12,14,17H,(H2,11,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZBQSVYORRKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C2=C3C1=CNN3)N=NC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-OXO-6,7-DIHYDROPYRROLO[2,3-G]INDAZOL-8(1H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of hydrazinecarbothioamide with a suitable pyrroloindazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[7-OXO-6,7-DIHYDROPYRROLO[2,3-G]INDAZOL-8(1H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.

    Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-[7-OXO-6,7-DIHYDROPYRROLO[2,3-G]INDAZOL-8(1H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[7-OXO-6,7-DIHYDROPYRROLO[2,3-G]INDAZOL-8(1H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE involves interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine derivatives: Known for their biological activities and used in similar applications.

    Pyrrolo[2,1-a]isoquinolines: Exhibit diverse pharmacological properties and are structurally related.

    Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with significant biological activities.

Uniqueness

2-[7-OXO-6,7-DIHYDROPYRROLO[2,3-G]INDAZOL-8(1H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features and the presence of the hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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